Pyromellitic diimide
Description
Significance of Pyromellitic Diimide (PMDI) in Chemical Sciences
The significance of this compound in the chemical sciences stems from its fundamental molecular architecture. As the most compact aromatic tetracarboxylic diimide, its structure imparts high dimensional stability, robust chemical resistance, and excellent thermal and mechanical properties. nih.govresearchgate.net A key feature of PMDI is its pronounced electron-deficient nature, which facilitates electron injection and transport, making it a canonical n-type (electron-transporting) organic material. nih.govresearchgate.net
This intrinsic electronic character makes PMDI a vital building block in the field of organic electronics and optoelectronics. researchgate.net Researchers utilize its π-conjugated system and stable planar structure to design and synthesize novel organic semiconductors. researchgate.net Furthermore, its ability to undergo a two-electron redox process makes it a compelling candidate for energy storage applications, particularly as an active material in organic batteries. nih.gov Compared to other common diimides, PMDI offers a higher theoretical charge storage capacity due to its lower molecular weight, highlighting its importance in the pursuit of high-performance energy solutions. nih.gov
Evolution of Research Trends in this compound Chemistry
Research into this compound has evolved significantly, transitioning from foundational synthesis and characterization to the development of sophisticated functional materials. Early studies established the basic properties of the molecule, while more recent research has pivoted towards harnessing these properties for specific, high-performance applications.
A dominant trend in the last two decades has been the integration of PMDI into conjugated polymers. researchgate.netchemistryviews.org Scientists have focused on creating donor-acceptor (D-A) type polymers where the electron-accepting PMDI unit is paired with various electron-donating moieties. chemistryviews.orgntu.edu.sg This approach allows for the fine-tuning of the resulting polymers' optoelectronic properties for use in devices like organic field-effect transistors (OFETs) and electrochromic systems. chemistryviews.orgntu.edu.sg
More recently, the research focus has broadened further:
Energy Storage: There is a growing trend in exploring PMDI-based materials for cathodes in lithium-ion batteries, with studies investigating its electrochemical stability and mechanisms of degradation. nih.gov
Supramolecular Chemistry: Novel, complex architectures are being constructed, such as PMDI-extended pillar ntu.edu.sgarenes, for applications in host-guest chemistry and the complexation of polycyclic aromatic hydrocarbons. acs.org
Advanced Materials: Research is extending into photosensitive organometallic materials incorporating PMDI, liquid materials with unique photoluminescent properties, and hydrogen-bonded organic frameworks. mdpi.comrsc.orgrsc.org Computational studies are also being employed to predict how structural modifications, such as thionation, could enhance the quantum-electronic properties of PMDI for molecular-scale electronics. researchgate.net
Scope and Objectives of Current this compound Research
Contemporary research on PMDI is characterized by a clear set of objectives aimed at translating its promising intrinsic properties into tangible technological advancements. The scope of this research is primarily centered on materials science, with a strong emphasis on organic electronics and energy storage.
Key research objectives include:
Enhancing Electronic Performance: A primary goal is to improve the charge carrier mobility of PMDI-based materials. nih.gov Strategies include synthesizing new polymer architectures and creating blends or composites with other organic materials to optimize performance in n-channel transistors. nih.gov
Designing Novel Polymers and Small Molecules: Researchers are actively designing and synthesizing new generations of PMDI-based D-A conjugated polymers with tailored photophysical and electrochemical properties for specific applications, including photovoltaics and electrochromic devices. chemistryviews.orgntu.edu.sgresearchgate.net The synthesis of discrete, donor-acceptor-donor (D-A-D) small molecules is also a key area of investigation for organic electronics. researchgate.net
Improving Battery Performance and Stability: A significant objective in the energy storage field is to overcome the instability of the PMDI radical anion. nih.gov Current work focuses on understanding degradation pathways and developing strategies, such as creating cross-linked polymer networks, to enhance the cycling stability of PMDI-based electrodes and harness their high theoretical capacity. nih.gov
Exploring New Functional Applications: The scope of PMDI research is expanding to include its use in sensors, photoluminescent liquid materials, and functional supramolecular systems. mdpi.comrsc.orgrsc.org The goal is to leverage the unique reactivity and structural features of the PMDI core to create materials with novel functionalities.
Research Findings on PMDI-based Materials
| Material Type | Application Focus | Key Finding/Property | Reference |
|---|---|---|---|
| PMDI-based Polymer (PB-PyDI) | Organic Field-Effect Transistors (OFETs) | Achieved electron mobility of 10-2 cm2V-1s-1 when blended with PCBM. | nih.gov |
| D-A Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Charge-transport properties can be tuned by varying the donor/acceptor ratio in the polymer backbone. | chemistryviews.org |
| PMDI-based D-A Polymers | Electrochromic Devices | Structural modifications allow for fine-tuning of optical and electrochemical properties for vibrant color changes. | ntu.edu.sg |
| Cross-linked PMDI Network (PMDI-EG) | Lithium-ion Battery Cathode | Demonstrated instability due to irreversible diimide ring-opening during cycling. | nih.gov |
| L-valine-appended PMDI | Liquid Materials | Forms a room-temperature liquid with thermally controllable on/off photoluminescence. | rsc.org |
Theoretical Capacity of Aromatic Diimides for Battery Applications
| Compound Name | Abbreviation | Theoretical Capacity (mAh g-1) |
|---|---|---|
| This compound | PMDI | 248 |
| Naphthalene (B1677914) diimide | NDI | 201 |
| Perylene (B46583) diimide | PDI | 137 |
Data sourced from a 2025 study on diimide networks as cathode materials. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
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InChI |
InChI=1S/C10H4N2O4/c13-7-3-1-4-6(10(16)12-8(4)14)2-5(3)9(15)11-7/h1-2H,(H,11,13,15)(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQZLDXDWSPAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)NC3=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25931-07-1 | |
| Record name | Benzo[1,2-c:4,5-c′]dipyrrole-1,3,5,7(2H,6H)-tetrone, homopolymer | |
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DSSTOX Substance ID |
DTXSID4062515 | |
| Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |
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Molecular Weight |
216.15 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-73-4 | |
| Record name | Benzo[1,2-c:4,5-c′]dipyrrole-1,3,5,7(2H,6H)-tetrone | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyromellitic diimide | |
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| Record name | Pyromellitic diimide | |
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| Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |
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| Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |
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| Record name | Benzene-1,2:4,5-tetracarboxydiimide | |
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| Record name | PYROMELLITIC ACID DIIMIDE | |
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Synthetic Methodologies and Chemical Modifications of Pyromellitic Diimide
Advanced Synthetic Routes to Pyromellitic Diimide Core Structures
Several synthetic routes are employed to construct the this compound core, each offering specific advantages in terms of efficiency, yield, and the ability to incorporate diverse functionalities.
Microwave-Assisted Reactions for this compound Synthesis
Microwave-assisted synthesis has emerged as an efficient method for preparing this compound derivatives, often offering shorter reaction times and improved yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of symmetrical diimides based on various aromatic dianhydrides, including pyromellitic dianhydride. nih.gov For instance, a one-step microwave-assisted protocol has been reported for the synthesis of symmetrical α-amino acid derived diimides using pyromellitic dianhydride, amino acids, and DMAP in DMF. nih.gov Reaction conditions often involve heating the mixture to temperatures around 140 °C for short durations, such as 10 minutes. nih.gov Microwave irradiation has also been shown to significantly reduce reaction times in nucleophilic aromatic substitution (SNAr) reactions involving brominated PMDIs, completing syntheses in 1 hour at 135 °C in THF, compared to over 48 hours required under reflux conditions. acs.org This highlights the efficiency gains offered by microwave assistance in PMDI synthesis and functionalization. The method has also been used in the synthesis of coordination polymers based on N,N′-bis(glycinyl)-pyromellitic diimide. peeref.com
Cyclocondensation Approaches for this compound Derivatives
Cyclocondensation reactions are fundamental to the synthesis of this compound derivatives, typically involving the reaction of pyromellitic dianhydride with amines or related compounds. This approach facilitates the formation of the characteristic imide rings. For example, N-amino diimide compounds can be prepared from the reaction of hydrazine (B178648) with pyromellitic dianhydride. echemcom.com Subsequent reactions, such as with chloroacetyl chloride and then sodium azide (B81097), can lead to further functionalized this compound derivatives containing azide groups, which can then undergo 1,3-dipolar cycloaddition reactions with α-β unsaturated aldehyde derivatives to form 1,2,3-triazole heterocyclic rings conjugated to the PMDI core. echemcom.com This demonstrates the versatility of cyclocondensation in generating PMDI derivatives with additional heterocyclic units. Direct cyclocondensation has also been employed in the synthesis of this compound-based macrocycles. acs.orgacs.org
Direct C-H Arylation for this compound Functionalization
Direct C-H arylation offers a powerful and atom-economical strategy for functionalizing the this compound core by forming new carbon-carbon bonds directly at the aromatic C-H positions. This method bypasses the need for pre-functionalization steps like halogenation, which are often required for traditional cross-coupling reactions. nih.govacs.org Direct C-H activation of PMDI has been reported, allowing for the synthesis of mono- and di-substituted PMDI derivatives in good to excellent yields under optimized reaction conditions. nih.govacs.org This approach has been explored for the reaction of N-alkyl-substituted this compound with aromatic halides. nih.gov Reaction conditions and catalyst systems are crucial for achieving high yields and selectivity in C-H arylation of PMDI. For instance, studies have investigated the effect of PMDI concentration and the amount of catalyst on reaction efficiency. acs.org Direct C-H arylation polymerization has also been utilized to synthesize polymers incorporating this compound derivatives. researchgate.netbwise.kr
Synthesis from Pyromellitic Dianhydride Precursors
The most common synthetic route to this compound and its derivatives involves the reaction of pyromellitic dianhydride (PMDA) with primary amines. This is typically a two-step process: first, the formation of a poly(amic acid) intermediate by reacting PMDA with an amine, followed by chemical or thermal imidization to form the diimide. nih.govuobaghdad.edu.iq The condensation of high-boiling primary amines with pyromellitic dianhydride can be achieved by heating the components in a solvent like dimethylformamide (DMF) at elevated temperatures (around 130 °C). researchgate.netmdpi.com For lower-boiling amines, alternative approaches or modified conditions may be necessary to avoid their loss. researchgate.net The reaction of PMDA with aromatic amines in a 1:2 molar ratio is a standard method for preparing N,N'-disubstituted pyromellitic diimides. uobaghdad.edu.iq The imidization step can be carried out chemically using dehydrating agents like acetic anhydride (B1165640) and sodium acetate (B1210297) nih.govuobaghdad.edu.iq or thermally by heating the amic acid intermediate. nih.gov This precursor-based synthesis is versatile and widely used for preparing a broad range of PMDI derivatives with various substituents on the nitrogen atoms.
Functionalization Strategies of the this compound Core
Beyond the synthesis of the core structure, various strategies are employed to functionalize the this compound core, primarily targeting the nitrogen atoms or the aromatic ring carbons.
N-Substitution with Various Ligands and Side Chains
Functionalization at the imide nitrogen atoms (N-substitution) is a common strategy to modify the properties of this compound. This is typically achieved by reacting pyromellitic dianhydride with primary amines containing the desired ligands or side chains, as described in the synthesis from dianhydride precursors. nih.govacs.orgresearchgate.net The nature of the substituents on the nitrogen atoms significantly influences the solubility, electronic properties, and self-assembly behavior of the resulting PMDI derivatives. For example, introducing long alkyl chains enhances solubility in organic solvents. nih.gov N-alkylation of this compound can also be achieved by reacting the diimide with alkyl halides, often promoted by a base like cesium fluoride (B91410) (CsF) in a polar solvent such as DMF. researchgate.net This method allows for the introduction of various alkyl groups. researchgate.net Research has focused on understanding the effect of different substituents at the imide linkage on the optoelectronic and electrochemical properties of PMDIs. nih.gov N-substitution with groups like amino, alkyl, or aryl moieties can lead to compounds with tailored characteristics for specific applications. nih.govresearchgate.net For instance, N,N'-bis(4-aminophenyl)this compound derivatives have been synthesized and used in polymerization reactions. nih.gov N-substitution with acidic functional groups in the side chain can lead to the formation of organic salts with interesting photochromic properties upon reaction with aliphatic amines. researchgate.net
Here is a table summarizing some synthetic approaches and functionalization methods:
| Synthetic/Functionalization Method | Key Reactants/Conditions | Outcome / Notes | Relevant Section |
| Microwave-Assisted Synthesis | PMDA + Amine/Amino Acid + DMAP, Microwave heating (e.g., 140°C, 10 min) | Efficient, shorter reaction times, good yields. nih.gov Used for various diimides and coordination polymers. nih.govpeeref.com | 2.1.1, 2.2.1 |
| Cyclocondensation | PMDA + Amines (e.g., hydrazine) | Formation of imide rings, synthesis of core structure and derivatives. echemcom.com | 2.1.2 |
| Direct C-H Arylation | N-alkyl PMDI + Aromatic halides, Catalyst (e.g., Palladium), Solvent (e.g., Mesitylene) | Direct functionalization of aromatic ring carbons, avoids pre-halogenation. nih.govacs.org Mono- and di-substitution possible. nih.govacs.org | 2.1.3 |
| Synthesis from Pyromellitic Dianhydride (PMDA) | PMDA + Primary Amine (2:1 molar ratio), Solvent (e.g., DMF), Heating (e.g., 130°C), Imidization (chemical or thermal) | Common route for PMDI and N-substituted derivatives. nih.govuobaghdad.edu.iq Forms amic acid intermediate followed by cyclization. nih.govuobaghdad.edu.iq | 2.1.4, 2.2.1 |
| N-Substitution (Alkylation) | PMDI + Alkyl halide, Base (e.g., CsF), Solvent (e.g., DMF) | Alkylation of imide nitrogen atoms. researchgate.net Influences solubility and properties. nih.govresearchgate.net | 2.2.1 |
| N-Substitution (via PMDA) | PMDA + Amine with desired side chain | Incorporates various ligands/side chains during core formation. nih.govacs.orgresearchgate.net Affects electronic and physical properties. nih.govresearchgate.net | 2.1.4, 2.2.1 |
Detailed research findings illustrate the impact of these synthetic and functionalization strategies on the properties of this compound derivatives. For example, N,N'-disubstituted pyromellitic diimides with different substituents like 4,6-dimethylpyrimidin-2-yl and 2,3,5,6-tetrafluorophenyl groups have been synthesized, and their electrochemical and electronic properties studied, showing that the introduction of a pyrimidine (B1678525) cycle can significantly decrease the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net Functionalized PMDIs have also been investigated as corrosion inhibitors, with studies showing that functionalization with methyl and diamine groups can enhance the interaction with metal surfaces like zinc oxide. nih.gov
Core-Substitution Techniques and Their Impact on Electronic Properties
Substitution directly onto the this compound aromatic core can significantly influence its electronic properties. While much research on core substitution has focused on larger rylene diimides like naphthalene (B1677914) diimides (NDIs) and perylene (B46583) diimides (PDIs) acs.orgacs.orgmdpi.com, where substituents can widely vary optical energy gaps and tune LUMO levels, core-substituted PMDIs also show potential for tailoring electronic behavior jmchemsci.comnih.gov.
Introducing electron-donating or electron-withdrawing groups onto the core can alter the molecular orbital energy levels, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, charge-balancing the imide radical anions with cationic pyridinium (B92312) groups attached to the aromatic core of PMDI has been shown to stabilize reduced states and result in significant shifts in reduction potentials, largely due to charge screening and LUMO-lowering effects researchgate.net. Core functionalization with electron-donating groups can render diimides ambipolar, while electron-withdrawing groups can yield semiconductors suitable for n-channel organic field-effect transistors (OFETs) nih.gov.
Research has explored core-extended pyromellitic diimides, demonstrating their potential as p-channel semiconductors jmchemsci.comjmchemsci.com. The electronic nature of substituents on the aromatic core is crucial in influencing the optical properties, such as absorption spectra and energy gaps jmchemsci.comnih.govresearchgate.net.
Introduction of Heterocyclic Moieties (e.g., Imine, Triazole)
This compound derivatives incorporating heterocyclic moieties like imine and triazole rings have been synthesized to create new π-conjugated systems with tailored optoelectronic properties jmchemsci.comchemmethod.comjmchemsci.com.
Imine Moieties: New bisimide derivatives featuring a this compound core linked with imine units have been synthesized via Schiff base reactions, typically involving the condensation of N,N'-bis amino this compound with various aldehydes chemmethod.comchemmethod.com. These compounds exhibit π-π* conjugated systems and high melting points, often above 300 °C, attributed to strong intramolecular and van der Waals attractions chemmethod.comchemmethod.com. Optical properties investigated by UV-Vis spectroscopy show maximum absorbance in the range of 243-908 nm chemmethod.comchemmethod.com. Electrochemical studies on these imine-linked PMDI derivatives have revealed low electrochemical band gaps, often below 2 eV, with estimated theoretical HOMO levels in the range of -7.515 to -7.320 eV and LUMO levels close to -7.219 eV and -5.889 eV chemmethod.comchemmethod.com. This low band gap characteristic suggests their suitability for various applications, including optoelectronic devices chemmethod.comchemmethod.com. The synthesis involves a nucleophilic attack by the amino group on the electron-deficient carbon of the aldehyde derivative, followed by the removal of water to form the Schiff base chemmethod.com.
Triazole Moieties: The introduction of triazole rings into this compound structures has also been explored to create π-conjugated systems with optoelectronic properties jmchemsci.comjmchemsci.comresearchgate.netechemcom.comsamipubco.com. For example, new 1,2,4-triazole (B32235) heterocyclic compounds based on the this compound core have been synthesized through multi-step reactions starting from N,N'-bis amino this compound jmchemsci.comjmchemsci.com. This synthesis can involve reactions with chloro acetyl chloride, hydrazine hydrate (B1144303), and subsequent Schiff base reactions with aromatic aldehydes, followed by cyclization to form the triazole ring jmchemsci.comjmchemsci.com. Another approach involves preparing N-amino diimide from hydrazine and pyromellitic dianhydride, followed by reaction with chloroacetyl chloride and then sodium azide to form an acetyl azide intermediate, which can then undergo 1,3-dipolar cycloaddition with α-β unsaturated aldehyde derivatives to form 1,2,3-triazole heterocycles researchgate.netechemcom.comsamipubco.com. These triazole-conjugated PMDI derivatives have shown optical energy gaps typically ranging from 2.85 to 4 eV, and some exhibit p-type semiconductor behavior jmchemsci.comjmchemsci.com. The presence of π-electrons in the triazole ring conjugated with the PMDI core can lead to a decrease in the energy gap researchgate.net.
Table 1 summarizes the electronic properties of some PMDI derivatives with imine and triazole moieties.
| Compound Type | Synthesis Method | Optical Energy Gap (eV) | HOMO (eV) | LUMO (eV) | Semiconductor Type | Reference |
| PMDI with Imine Linkages | Schiff base reaction of N,N'-bis amino PMDI with aldehydes | < 2 (electrochemical) | -7.515 to -7.320 | -7.219 to -5.889 | Not specified | chemmethod.comchemmethod.com |
| PMDI with 1,2,4-Triazole | Multi-step synthesis from N,N'-bis amino PMDI | 2.85 - 4 | Not specified | Not specified | p-type | jmchemsci.comjmchemsci.com |
| PMDI with 1,2,3-Triazole | 1,3-dipolar cycloaddition of acetyl azide intermediate with α-β unsaturated aldehyde | ≥ 4.7 (estimated direct) | Not specified | Not specified | Not specified | researchgate.net |
Halogenation and Subsequent Nucleophilic Aromatic Substitution
Halogenation of the this compound core, particularly at the 3,6-positions, is a significant modification technique that enables further functionalization through nucleophilic aromatic substitution (SNAr) reactions researchgate.netrsc.orguky.edu. The synthesis of 3,6-dihalopyromellitic diimides (where halogen can be chlorine, bromine, or iodine) has been achieved rsc.orgrsc.org.
These halogenated PMDIs can serve as electrophiles in SNAr reactions. For instance, dibrominated this compound derivatives have been used to synthesize poly(arylene sulfide)s (PASs) through reactions with bis-thiolates researchgate.netuky.edu. Small-molecule model studies of these SNAr reactions demonstrate that the reaction can proceed in high yield at room temperature researchgate.netuky.edu. The mechanism typically involves an addition-elimination sequence via a Meisenheimer complex, although concerted mechanisms have also been proposed for some SNAr reactions researchgate.net.
Halogen atoms on the PMDI core can also participate in noncovalent interactions, such as halogen bonding, which influences the solid-state packing and supramolecular assembly of these molecules rsc.orgrsc.orgacs.org. For example, 3,6-dihalopyromellitic diimides have been shown to form extensive halogen-bonding networks in the solid state through interactions between the carbonyl oxygen atoms and the σ-holes of the halogen atoms rsc.orgrsc.org.
Thionation of this compound
Thionation involves the replacement of oxygen atoms in the imide carbonyl groups with sulfur atoms, leading to pyromellitic dithioimides (PyDTIs). This modification is a powerful strategy to tune the electronic and optical properties of rylene diimides, including PMDI rsc.orgmdpi.comnih.govcore.ac.uk.
The thionation of pyromellitic diimides is typically carried out using sulfurizing reagents like Lawesson's reagent rsc.orgnih.govcore.ac.uk. This reaction can lead to the formation of mono-, di-, tri-, or tetrathionated products, although achieving selective thionation can be challenging mdpi.comnih.gov.
Thionation has been shown to significantly impact the electronic properties. For naphthalene diimides, thionation leads to a dramatic red-shift in UV-Vis absorption and a lower optical bandgap acs.org. Each replacement of an imide oxygen with a sulfur atom can result in a bathochromic shift in the absorption spectrum mdpi.com. Thionation can also enhance the electron mobility in organic transistors and provide a means to access the triplet manifold of the diimide core rsc.orgnih.govcore.ac.uk. The LUMO level is generally lowered upon thionation, increasing the electron affinity rsc.orgnih.gov.
| Modification | Reagent(s) | Impact on Electronic Properties | Reference |
| Thionation | Lawesson's reagent | Red-shift in absorption, lower bandgap, enhanced electron mobility | acs.orgrsc.orgmdpi.comnih.govcore.ac.uk |
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound typically involves the reaction of pyromellitic dianhydride with a primary amine or ammonia (B1221849) google.comorientjchem.org. A common method for synthesizing N,N'-disubstituted pyromellitic diimides involves the imidization reaction of pyromellitic dianhydride with the corresponding amine in a solvent like dimethylformamide (DMF) rsc.org. The reaction between pyromellitic dianhydride and an amine initially forms a poly(amic acid), which is then chemically or thermally imidized to yield the diimide nih.gov. Chemical imidization, often using dehydrating agents like a mixture of acetic anhydride and pyridine, can be preferred to obtain highly soluble polymers nih.gov.
The synthesis of N,N'-bis amino this compound, a precursor for introducing heterocyclic moieties, involves the reaction of pyromellitic dianhydride with hydrazine hydrate chemmethod.comchemmethod.com. This reaction is typically carried out in an ice bath, followed by stirring and overnight standing to form a yellow precipitate chemmethod.comchemmethod.com.
Mechanistic investigations into the synthesis of PMDI derivatives with imine linkages via Schiff base reactions highlight a nucleophilic attack mechanism chemmethod.comchemmethod.com. The amino group of N,N'-bis amino this compound acts as a nucleophile, attacking the electron-deficient carbon atom of the aldehyde derivative, followed by the elimination of a water molecule to form the imine bond chemmethod.comchemmethod.com.
Studies on the photochemistry of pyromellitic diimides have also provided insights into potential reaction mechanisms, including electron transfer processes and subsequent radical chemistry mdpi.com. For example, electronically excited pyromellitic diimides can oxidize alkyl carboxylates via intermolecular electron transfer, leading to radical-radical combination products mdpi.com.
The synthesis of asymmetrically substituted pyromellitic diimides can be achieved by treating pyromellitic dianhydride with two different amines sequentially or with ammonia and one amine google.com. The order of amine addition can be flexible google.com. The reaction often proceeds through the formation of a pyromellitic acid anhydride monoamide intermediate, which is then heated to form the pyromellitic imide anhydride before reaction with the second amine google.com.
Supramolecular Chemistry and Self Assembly of Pyromellitic Diimide Derivatives
Noncovalent Interactions in Pyromellitic Diimide Assemblies
The self-assembly of this compound derivatives into ordered, low-dimensional architectures is directed by a subtle interplay of various noncovalent interactions. The final morphology and properties of the resulting supramolecular structures are a direct consequence of the combined effects of π–π stacking, hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govacs.org The functionalization of the core PMDI unit with different side chains can dramatically alter the balance of these forces, leading to diverse assemblies ranging from two-dimensional crystals to crystalline needles and flexible fibers. nih.govacs.org
π-π stacking is a primary driving force in the assembly of this compound derivatives. This interaction arises from the attractive, noncovalent forces between the electron-rich π-systems of the aromatic cores. In PMDI systems, the electron-deficient nature of the aromatic core facilitates strong stacking interactions, which are crucial for forming ordered aggregates and for charge transport in electronic applications. nih.gov
The significance of π-π stacking is evident in the physical properties of PMDI-based materials. For instance, the high melting temperature of certain PMDI derivatives (above 360 °C) is attributed to the robust π–π stacking between the aromatic rings. nih.gov Furthermore, the performance of n-channel organic thin-film transistors constructed from PMDI derivatives is directly linked to the degree of intermolecular π-π stacking; close packing enhances charge mobility. nih.gov The functionalization of the PMDI core can be used to modulate these stacking interactions, thereby controlling the morphology of the resulting supramolecular aggregates. This control is highly desirable for the development of low-cost, large-area organic electronics. nih.govacs.org In some cases, extensive π-π stacking between diimide units can be engineered to create discrete and well-defined dimer and tetramer stacks, offering a pathway to assemblies with precisely controlled optoelectronic properties. acs.org
Hydrogen bonding plays a critical and highly directional role in the formation of supramolecular structures from this compound derivatives. aps.orgresearchgate.net These interactions, such as those occurring between the imide N-H donor and the carbonyl C=O acceptor (N-H···O=C), or between carboxylic acid functionalities (O-H···O) on side chains, provide the necessary specificity to guide molecules into well-defined patterns. nih.gov
The self-assembly of a tetracarboxylic acid PMDI derivative into planar, two-dimensional (2D) networks is primarily governed by hydrogen bonding among the carboxylic acid groups. nih.gov Similarly, for PMDI derivatives functionalized with amide groups, intermolecular N-H···O=C hydrogen bonds are a determining factor in the formation of fibrillar structures. nih.gov The presence and nature of these hydrogen bonds can be confirmed through spectroscopic methods, such as infrared spectroscopy, where the absence of vibrational features for free O-H groups or shifts in N-H stretching frequencies indicate their involvement in hydrogen-bonded networks. nih.gov The combination of hydrogen bonding with π-π stacking allows for the construction of complex, hierarchical architectures. nih.gov
While π-π stacking and hydrogen bonding provide the primary directional control in many this compound assemblies, weaker and less directional van der Waals forces are crucial, particularly in mediating the interactions between peripheral side chains. nih.govacs.org These forces, arising from temporary fluctuations in electron density, collectively influence the packing density, morphology, and stability of the final supramolecular structure. The type and length of side chains attached to the PMDI core are critical in determining the nature of these interactions.
The influence of side chains is demonstrated by the different self-assembled structures formed by various PMDI derivatives. A study comparing four PMDI derivatives showed that introducing different side chains (e.g., methyl ester, hexyl ester, or hexyl amide) to the core resulted in dramatically different assemblies, from crystal-like needles to more flexible fibers. nih.govacs.org This morphological control is a direct result of the interplay between π-π stacking of the cores and the van der Waals interactions of the side groups. nih.govacs.org Even subtle changes in alkyl chain length can have a significant impact on intermolecular van der Waals interactions, affecting packing energy and the electronic performance of molecular devices. nih.gov Thus, the strategic selection of side chains provides a tool to fine-tune the van der Waals forces and guide the self-assembly process toward desired architectures.
Table 1: Influence of Side-Chain Functionalization on the Self-Assembly of this compound (PMDI) Derivatives
This table illustrates how different functional groups attached to the this compound core lead to distinct self-assembled morphologies, as observed through Atomic Force Microscopy (AFM).
| Derivative | Side Chain | Dominant Interactions | Observed Morphology | Fiber/Needle Dimensions | Source |
| 1 | -COOH (Isophthalic acid) | H-Bonding, π-π Stacking | Monomolecular-thick 2D crystals | N/A | nih.gov |
| 2 | -COOCH₃ | π-π Stacking, Van der Waals | Bundles of crystal-like needles | Length: 5–10 µm; Diameter: 1.2–1.5 nm | nih.govacs.org |
| 3 | -COOC₆H₁₃ | π-π Stacking, Van der Waals | Bundles of crystal-like needles | Length: Tens of µm; Width: Hundreds of nm | nih.govacs.org |
| 4 | -NHC₆H₁₃ | N-H···O=C H-Bonding, π-π Stacking | Flexible fiber-like structures | - | nih.govacs.org |
Electrostatic interactions, which include forces between permanent charges (ions), dipoles, and induced dipoles, are a fundamental component of supramolecular assembly. aps.org In the context of this compound systems, these interactions can be harnessed to direct the formation of ordered structures, particularly when charged groups are incorporated into the molecular design. For dielectric materials like organic molecules, induced polarization effects can significantly modify these interactions, sometimes causing attractive forces between particles that have like charges. aps.org
While specific studies on purely electrostatic assembly of simple PMDI derivatives are less common, the principle is well-demonstrated in the closely related perylene (B46583) diimide (PDI) systems. The sequential deposition of charged PDI dyes with oppositely charged polyelectrolytes (a process known as electrostatic self-assembly or layer-by-layer assembly) leads to the formation of nanofibrous composite films. rsc.org In these systems, the electrostatic attraction between the cationic PDI derivative and the anionic polymer is the primary driving force for assembly. rsc.org This strategy, which relies on the strong, long-range nature of coulombic forces, can be combined with other noncovalent interactions, such as π-π stacking, to create highly ordered and functional nanomaterials. nih.gov
Charge Transfer Complex Formation with Pyromellitic Diimides
Pyromellitic diimides are characterized by their electron-deficient aromatic core, making them excellent electron acceptors. rsc.org This property allows them to form charge-transfer (CT) complexes with a wide variety of electron-rich donor molecules. researchgate.net In a CT complex, a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, resulting in new optical and electronic properties, such as the appearance of a characteristic CT absorption band at a longer wavelength than the absorption of the individual components. rsc.orgscispace.com
The interaction between a this compound acceptor and an electron donor molecule can lead to the formation of co-crystals with tunable photophysical properties. rsc.org By systematically varying the electron-donating strength of the donor molecule, it is possible to modulate the excited state characteristics of the resulting CT complex. This modular approach allows for the selective harvesting of emission from locally excited (LE) or charge-transfer singlet and triplet states. rsc.org
A notable application of this principle is the development of organic materials exhibiting ambient charge-transfer phosphorescence. Co-crystallization of a PMDI acceptor with electron-rich aromatic donors, particularly those containing heavy atoms like iodine, can lead to efficient phosphorescence from a CT triplet state (³CT) with significant quantum yields and lifetimes. rsc.org The strength of the donor dictates the energy of the CT state; stronger donors lead to a greater red-shift in the emission. By choosing donors of varying strengths, the phosphorescence emission can be tuned across the visible spectrum, from green to yellow and reddish-orange. scispace.com This demonstrates the power of non-covalent donor-acceptor interactions in designing advanced luminescent materials. scispace.com
Table 2: Photophysical Properties of Charge-Transfer (CT) Complexes of a this compound (PmDI) Acceptor with Various Aromatic Donors
This table summarizes the emission characteristics of a this compound derivative when complexed with different electron donors, illustrating the tunability of its fluorescence and phosphorescence.
| Donor (D) | Complex | Emission Type | Emission Maximum (λₑₘ) | Key Findings | Source |
| Tetrahydrofuran (THF) | PmDI in THF | ¹LE Fluorescence | 420, 440, 460 nm | Characteristic emission from the local excited state of the monomeric acceptor. | rsc.org |
| p-Xylene | PmDI-Xylene | ¹CT Fluorescence | 480 nm | Formation of an emissive CT complex in an electron-rich aromatic solvent. | scispace.com |
| Mesitylene | PmDI-Mesitylene | ¹CT Fluorescence | 500 nm | Emission red-shifts with increasing donor strength of the solvent. | scispace.com |
| 1-Bromo-4-iodobenzene | PmDI-D₄ | ³LE Phosphorescence | - | The donor modulates the emission source to a locally excited triplet state. | rsc.orgscispace.com |
| 1,4-Diiodo-2,3,5,6-tetramethylbenzene | PmDI-D₁ | ³CT Phosphorescence | - | Strong donor with heavy atoms leads to efficient ambient charge-transfer phosphorescence. | rsc.org |
Hierarchical Self-Assembly of this compound Charge Transfer Systems
The self-assembly of this compound derivatives is often driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. nih.govresearchgate.net A particularly interesting aspect is the formation of charge-transfer (CT) complexes, where the electron-deficient PMDI core acts as an acceptor for electron-rich donor molecules. rsc.orgnih.gov This interaction can lead to the hierarchical self-assembly of these systems into well-defined, low-dimensional architectures. nih.govresearchgate.net
The process of forming these charge-transfer systems can be influenced by various factors. For instance, the co-crystallization of a PMDI derivative with electron-rich aromatic donors can lead to the formation of ambient charge-transfer phosphorescence. rsc.org The strength of the electron donor plays a crucial role in modulating the resulting photophysical properties. By systematically varying the donor molecule, it is possible to tune the emission from a locally excited state to a charge-transfer triplet state. rsc.orgrsc.org
These donor-acceptor complexes often arrange into alternating stacks, which are further stabilized by interactions such as weak C—H⋯O hydrogen bonds. nih.gov The stoichiometry of the donor and acceptor molecules in these co-crystals can vary, leading to different packing arrangements and properties. nih.gov The self-assembly is not limited to small molecules; conjugated polymers based on pyromellitic diimides have also been synthesized. researchgate.netchemistryviews.org In these donor-acceptor conjugated polymers, varying the donor-to-acceptor ratio allows for the tuning of their charge-transport properties. chemistryviews.org This hierarchical organization is fundamental to the development of functional organic materials for electronics and optoelectronics. nih.govnih.gov
Role of Guest Molecules (e.g., Aromatic Donors, Cyclodextrins)
Guest molecules play a pivotal role in directing the self-assembly and modulating the properties of this compound-based supramolecular systems. Aromatic donors, as electron-rich guests, are central to the formation of charge-transfer complexes with the electron-deficient PMDI host. rsc.orgnih.gov The co-crystallization of PMDI with various aromatic donors, such as naphthalene (B1677914), fluoranthene, and derivatives of benzene, results in the formation of distinct charge-transfer co-crystals. rsc.orgnih.gov The electronic characteristics of the donor molecule directly influence the excited state properties of the resulting complex, enabling the tuning of luminescence from fluorescence to phosphorescence. rsc.orgrsc.org For example, the use of heavy-atom substituted aromatic donors can facilitate intersystem crossing and lead to efficient room-temperature phosphorescence from the charge-transfer state. rsc.org
Beyond simple aromatic donors, macrocyclic hosts like cyclodextrins can also act as guest molecules, or more accurately, form host-guest complexes with PMDI derivatives. nih.gov Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, can encapsulate parts of the PMDI molecule or its side chains, influencing its solubility and aggregation behavior. nih.govnih.gov While direct studies on PMDI-cyclodextrin complexes are a specific niche, the principles of host-guest chemistry with cyclodextrins are well-established for other aromatic molecules. nih.govnih.govresearchgate.net The inclusion of a guest molecule within a cyclodextrin (B1172386) cavity is governed by factors such as size complementarity and intermolecular interactions. nih.gov
In a broader sense, solvent molecules can also be considered guests that significantly influence the supramolecular architecture. rsc.orgrsc.org Studies on this compound hosts with carboxylic acid functionalities have shown that guest solvents like dimethylformamide (DMF), pyridine, and quinoline (B57606) can be incorporated into the crystal lattice, leading to the formation of 3D supramolecular host-guest networks. rsc.orgrsc.org The nature of the guest solvent and its ability to form hydrogen bonds dictates the final structure, which can range from non-porous networks to channelled architectures containing the guest molecules. rsc.orgrsc.org
Tailoring Supramolecular Architectures through Functionalization
Functionalization of the this compound core is a powerful strategy for controlling the self-assembly process and tailoring the resulting supramolecular architectures. nih.govrsc.orgacs.org By introducing specific side chains, researchers can manipulate the interplay of non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, to direct the formation of desired structures. nih.govresearchgate.net
The design and synthesis of π-conjugated molecules capable of spontaneous self-assembly into low-dimensional structures are of great interest for applications in organic electronics and photonics. nih.gov this compound derivatives have been successfully engineered to form a variety of such aggregates, including nanowires, nanoribbons, and nanotubes. nih.gov
The type of side chain attached to the PMDI core has a dramatic effect on the morphology of the self-assembled aggregates. For instance, a tetracarboxylic acid derivative of PMDI was found to form small, monomolecular-thick 2D crystals, with the assembly process governed primarily by hydrogen bonding and π-π stacking. nih.gov In contrast, when the carboxylic acid groups are replaced with ester or amide functionalities, the self-assembly behavior changes significantly. nih.govacs.org Ester-containing derivatives have been observed to form bundles of crystal-like needles, with fibers reaching lengths of several micrometers. nih.govacs.org Amide-functionalized PMDI, on the other hand, can form more flexible, fiber-like structures. nih.govacs.org The formation of these fibrillar structures is often driven by a combination of π-π stacking between the aromatic cores and intermolecular hydrogen bonds between the amide groups. nih.govacs.org
By carefully selecting the N,N'-substituents on the diimide core, it is possible to influence the molecular packing and, consequently, the electrical characteristics of the material. nih.govacs.org For instance, the introduction of bulky or flexible side chains can enhance the solubility of the PMDI derivative, facilitating solution-based processing techniques like spin-coating to produce smooth and uniform thin films. nih.govnih.gov The choice of solvent and processing conditions are also critical factors that can be used to control the morphology of the resulting films. rsc.orgresearchgate.net
Furthermore, the creation of donor-acceptor conjugated polymers based on pyromellitic diimides allows for another level of morphological control. chemistryviews.org The ratio of donor to acceptor units within the polymer chain can be systematically varied, which in turn influences the polymer's photophysical and electrochemical properties, as well as its solid-state packing and charge-transport characteristics. chemistryviews.org This demonstrates that a combination of molecular design through functionalization and processing control is essential for tailoring the supramolecular architecture of this compound systems in the solid state. umich.eduumich.edu
Characterization Techniques for Supramolecular Assemblies
A variety of analytical techniques are employed to elucidate the structure and properties of this compound-based supramolecular assemblies. These methods provide insights from the molecular level to the macroscopic scale.
SCXRD studies have been instrumental in understanding charge-transfer complexes of PMDI. rsc.orgnih.govrsc.org For instance, the crystal structures of co-crystals formed between PMDI derivatives and various electron-rich aromatic donors have revealed alternating donor-acceptor stacks. nih.govrsc.org These studies have precisely measured the intermolecular distances and orientations, confirming the presence of π-π stacking and weak hydrogen bonds that stabilize the assembly. nih.gov In one study, the co-crystallization of a PMDI acceptor with a series of heavy-atom substituted donors was analyzed by SCXRD to establish the molecular origin of the observed tunable phosphorescence. rsc.org
X-ray crystallography has also been used to characterize host-guest complexes involving this compound derivatives. Structural studies of solvates of PMDI hosts have shown how different guest solvent molecules are incorporated into the crystal lattice, leading to diverse 3D supramolecular networks. rsc.org The technique has also been used to confirm the structural modifications in functionalized PMDI derivatives, such as the attachment of cationic pyridinium (B92312) groups to the aromatic core. nih.govacs.org The crystallographic data from these studies provide a solid foundation for understanding the structure-property relationships in these complex materials. mdpi.com
| Compound | Donor/Guest | Space Group | Key Structural Feature | Reference |
| This compound (PmDI) | 1,2-dibromo-4,5-dimethoxy benzene | P-1 | Alternating D-A stacks | rsc.org |
| This compound (PmDI) | 1,2-diiodo-4,5-dimethoxy benzene | P21/c | Alternating D-A stacks | rsc.org |
| This compound (PmDI) | (4,5-dibromo-1,2-phenylene)bis(methylsulfane) | P-1 | Alternating D-A stacks | rsc.org |
| Pyromellitic acid dianhydride | Naphthalene | P21/a | Alternating D-A stacks | nih.gov |
| Pyromellitic acid dianhydride | Fluoranthene | P-1 | Alternating D-A stacks | nih.gov |
| This compound host 1 | DMF | P-1 | 3D non-porous host-guest network | rsc.org |
| This compound host 1 | Pyridine | P21/c | 3D host-guest channel architecture | rsc.org |
| Pyridinium-Functionalized PMDI | --- | P21/c | Cationic groups on aromatic core | acs.org |
| Pyrene | Pyromellitic dianhydride | P21/a (295 K), P21/n (19 K) | Disorder-to-order transition | nih.gov |
| This compound | Dimethyl sulfoxide | P21/c | 1:2 complex | nih.gov |
Atomic Force Microscopy (AFM) for Surface Morphologies
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface morphology of self-assembled structures of this compound derivatives at the nanoscale. It provides direct, real-space images of the aggregates formed on a substrate, offering insights into their shape, size, and organization. researchgate.net
A comparative AFM study on four different PMDI derivatives revealed that the nature of the side chains dramatically influences the resulting morphology of the aggregates on solid substrates. nih.gov
A tetracarboxylic acid derivative of PMDI was found to form small, monomolecular-thick two-dimensional (2D) crystals. The formation of this planar supramolecular architecture is primarily driven by hydrogen bonding between the carboxylic acid groups. nih.govacs.org
In contrast, when the carboxylic acid moieties were replaced with ester groups, the self-assembly behavior changed significantly. Two different ester derivatives were observed to form bundles of crystal-like needles. nih.govacs.org
A fourth derivative was found to assemble into more flexible, fiber-like structures, a process determined by intermolecular N–H···O=C hydrogen bonds and π-π stacking. nih.govacs.org
The dimensions of these self-assembled structures can be precisely estimated from AFM images. For instance, one ester derivative formed fibers with lengths of 5–10 μm and diameters as small as 1.2–1.5 nm. nih.govacs.org Another ester derivative produced much larger structures, several tens of micrometers in length and hundreds of nanometers in width. nih.govacs.org These findings demonstrate that targeted functionalization of the PMDI core is a viable strategy to control the morphology of supramolecular aggregates on surfaces, which is crucial for the bottom-up fabrication of molecular-scale devices. nih.gov
Table 1: Morphologies of Self-Assembled this compound Derivatives as Observed by AFM
| PMDI Derivative Type | Observed Morphology | Primary Driving Interactions | Reference |
|---|---|---|---|
| Tetracarboxylic Acid | Monomolecular-thick 2D crystals | H-bonding, π–π stacking | nih.govacs.org |
| Ester Derivatives | Bundles of crystal-like needles | π–π stacking | nih.govacs.org |
| Amide/Imide Derivative | Flexible fiber-like structures | Intermolecular N–H···O=C H-bonds | nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Self-Assembly Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for studying the self-assembly of this compound derivatives in solution. It provides detailed information about the intermolecular interactions, aggregation state, and structural dynamics of the system. researchgate.net
The formation of aggregates through π–π stacking significantly alters the local electronic environment of the protons on the aromatic core. This change is observable in ¹H NMR spectra as a characteristic upfield shift (to a lower ppm value) and broadening of the proton signals corresponding to the PMDI core. This phenomenon is a hallmark of aggregation in many π-conjugated systems. researchgate.netresearchgate.net
Temperature-dependent NMR studies are particularly insightful. nih.gov By monitoring the chemical shifts as a function of temperature, researchers can probe the strength and nature of the noncovalent interactions. For instance, in aggregated systems, increasing the temperature provides thermal energy that can disrupt the weaker noncovalent bonds, leading to a disassembly of the supramolecular structures. This disaggregation process is reflected in the NMR spectrum by the sharpening of signals and their shift back towards the values observed for the monomeric species. nih.gov
Furthermore, NMR can be used to study the specific interactions driving assembly, such as hydrogen bonding. For example, studies on complexes of pyromellitic acid (the precursor to the diimide) have found correlations between the chemical shifts of hydroxy protons and the calculated association energies of hydrogen-bonded complexes. rsc.org In more complex systems, two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to elucidate the precise molecular structure of novel PMDI-based donor-acceptor dyads. nih.gov
UV-Vis Spectroscopy for Charge Transfer Band Analysis
UV-Vis absorption spectroscopy is a fundamental tool for investigating the electronic properties of this compound assemblies, especially in donor-acceptor systems. PMDI is a well-known electron-deficient (acceptor) unit, and when combined with electron-rich (donor) moieties, it can form complexes or copolymers with distinct electronic transitions. researchgate.netnih.gov
The self-assembly of PMDI derivatives or their complexation with donor molecules often leads to significant changes in the UV-Vis absorption spectrum compared to the individual components. A key feature is the appearance of a new, broad absorption band at a longer wavelength (lower energy). rsc.org This band is known as the charge-transfer (CT) band and arises from the transition of an electron from the Highest Occupied Molecular Orbital (HOMO) of the donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the PMDI acceptor. The presence and position of this CT band are direct evidence of strong electronic interaction between the donor and acceptor units within the assembly. rsc.org
In the context of donor-acceptor copolymers incorporating PMDI, the "donor-acceptor" approach is a powerful strategy for "spectral engineering". researchgate.net By systematically varying the donor unit partnered with the PMDI acceptor, the electronic and optical properties of the resulting polymer can be tuned. UV-Vis spectroscopy is used to determine the optical band gap of these materials. For a series of donor-acceptor copolymers with N,N'-dodecylthis compound as the acceptor, the optical band gaps were found to range from 1.50 to 2.30 eV, depending on the strength of the donor monomer. researchgate.netepa.gov
Table 2: Optoelectronic Properties of PMDI-Based Donor-Acceptor Copolymers
| Polymer | Donor Monomer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Reference |
|---|---|---|---|---|---|
| P1 | 1,4-diethynyl-2,5-bis(octyloxy)benzene | -5.90 | -3.60 | 2.30 | researchgate.netepa.gov |
| P2 | 2,7-diethynyl-9,9-dioctyl-9H-fluorene | -5.71 | -3.61 | 2.10 | researchgate.netepa.gov |
| P3 | 3,3-didodecyl-5,5-diethynyl-2,2-bithiophene | -5.10 | -3.60 | 1.50 | researchgate.netepa.gov |
Fluorescence and Photoluminescence Spectroscopy for Emissive Properties
Fluorescence and photoluminescence (PL) spectroscopy provide crucial information on the excited-state properties and de-excitation pathways of this compound derivatives and their supramolecular assemblies. The emission properties of these systems are highly sensitive to their molecular structure and aggregation state. nih.gov
Individual PMDI derivatives can be fluorescent, but their emission is often quenched upon aggregation due to strong intermolecular π–π interactions, which favor non-radiative decay pathways. nih.gov However, the formation of specific supramolecular structures can sometimes lead to unique emissive properties. For example, certain PMDI derivatives with benzazole groups have been observed to exhibit dual fluorescence due to proton transfer in the excited state. nih.gov
In donor-acceptor systems, the formation of a charge-transfer complex can give rise to a new, red-shifted emission band corresponding to the charge-transfer state. This is known as charge-transfer photoluminescence. rsc.org The efficiency and lifetime of this emission are critical for optoelectronic applications. In a novel, fully rigid spiro-linked dyad where a rhodamine derivative (donor) was connected to a pyromellitimide (acceptor), a long-lived triplet charge-transfer state (lifetime of 2.6 µs) was observed. nih.gov The rigid geometry, enforced by the spiro-linkage, was credited with inhibiting torsional motions, reducing the reorganization energy, and thus prolonging the lifetime of the CT state. nih.gov
Controlling aggregation is key to harnessing the desired photophysical properties. Uncontrolled aggregation typically leads to fluorescence quenching. nih.gov However, by using supramolecular self-assembly to create rigid, shape-persistent structures like cages, the distance and orientation of the chromophores can be precisely set. This strategy can suppress quenching mechanisms and retain the "electronic purity" of the individual chromophore, leading to enhanced emission even in the solid state. nih.gov
Cyclic Voltammetry for Redox Properties in Assemblies
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox behavior of molecules and determine their frontier molecular orbital energy levels (HOMO and LUMO). For this compound systems, CV is essential for quantifying their electron-accepting nature and for evaluating the electronic properties of their donor-acceptor assemblies. nih.gov
As strong electron acceptors, PMDI derivatives typically show reversible reduction processes in their cyclic voltammograms. The potential at which these reductions occur is a measure of the LUMO energy level. In donor-acceptor copolymers, CV measurements are used to determine both the oxidation potential (related to the HOMO level of the donor) and the reduction potential (related to the LUMO level of the PMDI acceptor). researchgate.netresearchgate.net This information is critical for designing materials for organic electronic devices, as the HOMO and LUMO levels govern charge injection and transport.
Studies on donor-acceptor polymers have shown that while the LUMO energy of the series remains relatively constant at around -3.6 eV (anchored by the PMDI acceptor), the HOMO energy level is modulated by the choice of the donor unit. researchgate.netresearchgate.net This allows for the systematic tuning of the material's electrochemical band gap.
Furthermore, the introduction of different fragments to the PMDI core can alter its redox properties. For instance, incorporating cymantrenyl fragments into a this compound was found to decrease the reduction potential compared to purely organic PMDI derivatives, indicating that the cymantrenyl group acts as an acceptor relative to the organic portion of the molecule. nih.gov Unlike typical organic PMDIs that show two distinct reduction peaks, the cymantrenyl derivative showed one broad reduction wave, suggesting the proximity of the reduction processes. nih.gov
Electronic and Photophysical Properties of Pyromellitic Diimide
Electronic Structure and Orbital Energetics
The electronic properties of pyromellitic diimide and its derivatives are fundamentally determined by their molecular structure and the resulting energy levels of their frontier molecular orbitals.
This compound (PMDI) and its derivatives possess distinct electronic structures that govern their behavior in electronic and optical applications. thegoodscentscompany.com, fishersci.ca, wikipedia.org, sigmaaldrich.com A fundamental aspect of their electronic structure is the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thegoodscentscompany.com,,, These energy levels dictate the ionization potential and electron affinity, respectively, and are critical for understanding charge injection and transport properties in organic electronic devices., The electronic properties, including the HOMO and LUMO energy levels, of PMDI derivatives can be effectively tuned through chemical modification. thegoodscentscompany.com,,, sigmaaldrich.com Introducing various substituents onto the PMDI core or incorporating PMDI units into polymeric structures allows for precise control over the molecular orbitals and their energy levels. thegoodscentscompany.com,,, sigmaaldrich.com This tunability is essential for optimizing PMDI-based materials for specific roles in organic electronic and optoelectronic devices, such as organic solar cells, field-effect transistors, and light-emitting diodes. thegoodscentscompany.com,,
The energy difference between the HOMO and LUMO is defined as the electronic band gap, which is a critical parameter determining the optical absorption and emission properties of a material.,, Band gap engineering is a significant area of research for this compound-based materials, enabling the deliberate control of their optical and electronic characteristics for targeted applications.,,,,,,, By tuning the band gap, researchers can manipulate the wavelengths of light that the material absorbs and emits, as well as influence charge transport pathways and efficiency.,, Various strategies are employed for band gap engineering in PMDI systems, including structural modifications of the imide core or attached substituents, co-polymerization with other functional monomers, and the formation of composite or hybrid materials with other semiconductors or nanomaterials.,,, This ability to engineer the band gap makes PMDI-based materials versatile candidates for applications ranging from photoactive layers in organic solar cells and photodetectors to emissive layers in organic light-emitting diodes.,
Photophysical Phenomena in this compound Systems
Beyond their electronic structure, this compound derivatives exhibit several interesting photophysical phenomena that are relevant for their application in optoelectronic devices and functional materials.
Certain this compound derivatives have demonstrated Thermally Activated Delayed Fluorescence (TADF).,, TADF is a photophysical process that allows organic molecules to efficiently convert excited state triplet excitons (T1) into emissive singlet excitons (S1) through a process called reverse intersystem crossing (RISC).,, This mechanism is particularly valuable in organic light-emitting diodes as it enables the harvesting of both singlet and triplet excitons, potentially leading to high photoluminescence quantum yields, theoretically approaching 100%, and thus high device efficiency., The efficiency of the TADF process in PMDI systems is influenced by factors such as the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which should be small, and the spin-orbit coupling strength, which affects the rate of RISC., Molecular design strategies focusing on minimizing ΔEST and enhancing RISC rates through appropriate donor-acceptor architectures or incorporation of heavy atoms are key to developing high-performance TADF emitters based on PMDI.,
This compound derivatives can exhibit Aggregation-Induced Emission (AIE)., Unlike conventional luminophores that suffer from aggregation-caused quenching (ACQ), where fluorescence is reduced or eliminated in aggregated states due to energy dissipation through intermolecular interactions, AIE-active materials show enhanced fluorescence intensity when they aggregate in poor solvents or in the solid state., The AIE phenomenon in PMDI systems is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state., In solution, flexible parts of the molecule can undergo vigorous vibrations and rotations, which serve as non-radiative decay pathways, reducing fluorescence., Upon aggregation, these intramolecular motions are restricted, suppressing non-radiative pathways and thus increasing the radiative decay rate, leading to enhanced emission., This characteristic makes AIE-active PMDI derivatives promising for applications where solid-state luminescence is required, such as in organic light-emitting diodes, fluorescent sensors for detecting aggregates or specific environments, and bioimaging.,
Proton Transfer in the Excited State (ESIPT)
This compound derivatives can exhibit Excited-State Intramolecular Proton Transfer (ESIPT) when appropriately functionalized, typically with groups capable of forming intramolecular hydrogen bonds with the imide carbonyl groups researchgate.netresearchgate.nettitech.ac.jp. This process involves the transfer of a proton within the molecule upon excitation to the excited state. ESIPT can lead to the formation of a tautomer in the excited state, which then relaxes to the ground state, often resulting in a characteristic dual fluorescence emission: one band from the initial excited-state conformer (enol form) and a largely redshifted band from the excited-state tautomer (keto form) researchgate.netresearchgate.netnih.gov. This dual emission and large Stokes shifts are key spectroscopic signatures of ESIPT researchgate.nettitech.ac.jp. Studies on PMDI derivatives with benzazole groups, for instance, have demonstrated dual fluorescence attributed to ESIPT researchgate.netresearchgate.net. The efficiency and spectral characteristics of ESIPT in PMDI derivatives are influenced by factors such as solvent polarity and the specific chemical structure of the substituents researchgate.netnih.gov.
Tunable Triplet Emission and Singlet-Triplet Energy Gaps
This compound has an accessible emissive triplet state due to a narrow singlet-triplet energy gap (ΔEST) acs.orgacs.orgfigshare.com. This characteristic makes PMDI a promising candidate for applications utilizing triplet excited states, such as organic phosphorescence and triplet harvesting acs.orgacs.orgresearchgate.net. Core substitution on the PMDI scaffold has been shown to be an effective strategy for tuning both fluorescence and phosphorescence emission across the visible spectrum acs.orgacs.org. For example, different core substituents on pyromellitic diimides have resulted in tunable triplet emission maxima ranging from approximately 490 nm (cyan) to 680 nm (red) under cryogenic conditions acs.orgacs.org. This tunability, spanning a range of 190 nm, distinguishes PMDIs from their larger arylene diimide counterparts acs.org. The ability to tune triplet states is crucial for developing organic triplet-based materials for applications in areas like lighting, photocatalysis, and bioimaging acs.orgacs.org.
Redox Behavior and Electrochemistry of this compound
This compound is an electron-deficient molecule that readily undergoes reversible reduction processes researchgate.netnih.govmdpi.comrsc.org. Its electrochemical properties are significant for its applications in organic electronics and energy storage nih.govosti.gov.
Reversible Reduction Processes (Radical Anion and Dianion Formation)
This compound typically exhibits two reversible or quasi-reversible one-electron reduction processes acs.orgresearchgate.netnih.govmdpi.comrsc.orgosti.gov. These reductions lead to the formation of the stable radical anion and the dianion species researchgate.netnih.govmdpi.comrsc.orgosti.gov. The first reduction corresponds to the formation of the radical anion, while the second reduction results in the formation of the dianion researchgate.netrsc.orgosti.gov. Cyclic voltammetry studies are commonly used to characterize these redox events and determine their half-wave potentials (E1/2) acs.orgnih.govmdpi.comosti.gov.
For instance, electrochemical analysis of pyromellitic dianhydride, a precursor to PMDI, shows two redox couples associated with sequential one-electron transfer processes osti.gov. PMDI-based polymers and derivatives also commonly display two reversible reduction waves acs.orgresearchgate.net. The LUMO energy levels of PMDI-based materials are often estimated from the reduction potentials obtained via cyclic voltammetry acs.orgresearchgate.net. These reduction processes are typically localized on the this compound core rsc.org.
Data from electrochemical studies on PMDI and its derivatives illustrate the reduction potentials (vs. Fc/Fc⁺ or Ag/Ag⁺):
| Compound | First Reduction Potential (V) | Second Reduction Potential (V) | Reference Electrode | Solvent/Electrolyte | Ref. |
| Parent PMDI (in polymer) | ~ -1.20 | N/A | Fc/Fc⁺ | N/A | acs.org |
| PDI-TEMPO bipolar molecule | -1.17 | -1.72 | Ag/Ag⁺ | 0.1 M TBAPF₆/ACN | osti.gov |
| Pyromellitic dianhydride | -0.83 | -1.46 | Ag/Ag⁺ | 0.1 M TBAPF₆/ACN | osti.gov |
| N,N'-Di(1-Cymantrenylethyl)this compound | -0.81 (two-electron) | N/A | Fc/Fc⁺ | DMF | mdpi.com |
| Zn(NDC)(DPMBI) framework | -1.27 | -1.92 | Fc/Fc⁰/Fc⁺ | 0.01 M [n-Bu₄N]PF₆/CH₃CN | rsc.org |
| ESIPT-based PMDI derivatives | -2.62 to -2.84 (LUMO) | N/A | N/A | N/A | researchgate.net |
| Cationic PMDI (1⁺) | Shifted more positive | Shifted more positive | Fc/Fc⁺ | 1 mM compound, 0.1 M Bu₄NPF₆ in DMF | nih.govresearchgate.net |
| Cationic PMDI (2²⁺) | Shifted more positive | Shifted more positive | Fc/Fc⁺ | 1 mM compound, 0.1 M Bu₄NPF₆ in DMF | nih.govresearchgate.net |
| PMDI-based polymer | -3.80 eV (LUMO) | N/A | Fc/Fc⁺ | 0.1 M Bu₄NPF₆ in anhydrous acetonitrile | nih.gov |
Note: Potential values are reported relative to different reference electrodes; direct comparison requires careful consideration of the conversion factors between them.
The radical anion of this compound has been detected spectroscopically, exhibiting characteristic UV-vis absorption bands, for example, around 720 nm in aqueous solution for certain derivatives nih.gov. The dianion can also be observed, with absorption maxima reported at different wavelengths depending on the solvent and protonation state nih.gov.
Oxidation Processes (Radical Cation and Dication Formation)
While this compound is primarily known for its reduction chemistry, oxidation processes leading to radical cation and dication formation have also been investigated for some derivatives researchgate.netacs.org. However, in many studies focusing on the reduction behavior, no oxidation processes are observed within the potential window scanned nih.gov. Some PMDI derivatives, particularly those with electron-donating substituents or incorporated into donor-acceptor systems, can exhibit oxidation waves acs.orgresearchgate.net. For example, new long-chain donor-acceptor-donor PMDI derivatives have shown two oxidation waves attributed to the formation of radical cations and dications researchgate.net. The ease of oxidation is influenced by the attached groups; for instance, the introduction of cymantrenyl fragments can lead to oxidation processes associated with the metal-containing fragment mdpi.comnih.gov.
Theoretical and Computational Studies of Pyromellitic Diimide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. For pyromellitic diimide and its derivatives, DFT calculations have been extensively employed to understand their fundamental characteristics. mdpi.comresearchgate.netacs.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netnih.govacs.org These calculations provide valuable information on molecular geometries, energy levels, charge distribution, and reactivity. acs.orgnih.gov Various DFT functionals and basis sets are utilized depending on the specific properties being investigated. mdpi.comacs.orgresearchgate.netresearchgate.netrsc.org
Geometric Optimization and Electronic Property Predictions
Geometric optimization using DFT is a crucial step to determine the most stable molecular structures of PMDI and its functionalized derivatives. mdpi.comacs.orgresearchgate.netnih.govresearchgate.netacs.orgrsc.org Optimized geometries serve as the basis for calculating various electronic properties. DFT calculations allow for the prediction of key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, dipole moment, global hardness and softness, and the fraction of electron transfer. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netnih.govacs.org These properties are critical for understanding the electronic behavior, charge transport characteristics, and reactivity of PMDI-based materials. For instance, the LUMO energy levels of imide molecules, including PMDI, can be tuned by regulating the aromatic ring size, which in turn optimizes their redox potential. researchgate.net Studies have shown that the rate performance of PMDI, naphthalene (B1677914) diimide (NDI), and perylene (B46583) diimide (PDI) increases with aromatic ring size, consistent with the decrease in the HOMO-LUMO gap. researchgate.net DFT calculations have also been used to investigate the electronic properties of functionalized PMDI derivatives for applications such as corrosion inhibition, where parameters like orbital energies and the fraction of electron transfer are calculated to assess performance. acs.orgnih.gov
| Property | Method | Findings/Relevance | Source |
| Geometric Optimization | DFT | Determination of stable molecular structures. | mdpi.comacs.orgresearchgate.netnih.govresearchgate.netacs.orgrsc.org |
| HOMO/LUMO Energy Levels | DFT | Crucial for understanding electronic behavior and redox properties. | researchgate.netacs.orgnih.govresearchgate.netresearchgate.netnih.govacs.org |
| HOMO-LUMO Gap | DFT | Correlated with charge transport and optical properties. | researchgate.netnih.govacs.org |
| Electron Affinity (EA) | DFT | Indicates the ability to accept electrons; relevant for n-type semiconductors. | researchgate.net |
| Dipole Moment | DFT | Influences molecular interactions and self-assembly. | nih.gov |
| Global Hardness/Softness | DFT | Related to chemical reactivity and stability. | nih.gov |
| Electron Transfer | DFT | Assessed in studies of corrosion inhibition and charge transport. | acs.orgnih.gov |
Time-Dependent DFT (TD-DFT) for Electronic Transitions and Photophysical Features
Time-Dependent DFT (TD-DFT) is a powerful tool for studying the excited-state properties of molecules, including electronic transitions and photophysical phenomena like absorption and fluorescence. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govrsc.orgscilit.comnih.govacs.orgresearchgate.netcolab.wsmdpi.com TD-DFT calculations are used to predict UV-vis absorption spectra and analyze the nature of electronic transitions (e.g., π-π*, charge transfer). mdpi.comresearchgate.netnih.govresearchgate.net These calculations help in understanding the relationship between molecular structure and optical properties. For this compound derivatives, TD-DFT has been applied to investigate their photophysical features, including fluorescence and Thermally Activated Delayed Fluorescence (TADF). nih.govresearchgate.netnih.govresearchgate.net Studies have used TD-DFT to calculate vertical electronic transition states and compare predicted UV-vis spectra with experimental results to assign absorption bands. mdpi.comresearchgate.net TD-DFT calculations have also been performed to understand the electronic transitions in PMDI-based macrocycles and their photophysical properties. scilit.comnih.govacs.orgcolab.ws
Quantum Chemical Calculations
Quantum chemical calculations represent a broad category of computational methods used to study molecular properties based on quantum mechanics. This includes, but is not limited to, DFT and TD-DFT. Quantum chemical calculations have been applied to this compound and its derivatives to investigate their electronic structure, photophysical features, and other properties relevant to their applications. mdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net These calculations provide a deeper understanding of the molecular orbitals, charge distribution, and excited states, which are essential for rationalizing experimental observations and designing new materials with desired properties. For example, quantum chemical calculations have been used to study the electronic and photophysical features of PMDI derivatives exhibiting excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net They have also been employed to investigate the corrosion inhibition performance of functionalized PMDI by calculating parameters related to electronic structure and reactivity. nih.gov
Molecular Dynamics Simulations
While direct molecular dynamics (MD) simulations of this compound were not explicitly detailed in the search results, the concept is implicitly suggested by studies on the supramolecular self-assembly of PMDI derivatives and related diimides like perylene diimides. acs.orgnih.govresearchgate.netacs.orgworktribe.com MD simulations are powerful techniques for studying the dynamic behavior of molecules and their self-assembly processes in various environments. Studies on PMDI derivatives highlight the role of noncovalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces in driving self-assembly into low-dimensional architectures. acs.orgnih.govresearchgate.netacs.org MD simulations are commonly used to model and understand these types of interactions and the resulting aggregate structures. Although the provided results focus on the experimental observation and characterization of PMDI derivative self-assembly, molecular dynamics simulations of related diimide systems have demonstrated spontaneous self-assembly into stacked structures driven by similar noncovalent forces. worktribe.com This suggests that MD simulations would be a relevant computational approach to gain detailed insights into the self-assembly mechanisms of this compound derivatives.
QM/MM Methods for Environmental Effects on Photophysical Properties
QM/MM (Quantum Mechanics/Molecular Mechanics) methods are hybrid computational approaches that combine the accuracy of quantum mechanics for a specific region of interest (e.g., the chromophore) with the efficiency of molecular mechanics for the surrounding environment (e.g., solvent or polymer matrix). These methods are particularly useful for studying the properties of molecules in complex environments. QM/MM methods have been applied to investigate the photophysical properties, specifically the TADF mechanism, of this compound derivatives in film environments, such as a poly(methyl methacrylate) (PMMA) matrix. researchgate.netnih.govresearchgate.netacs.org These studies utilize QM/MM in conjunction with DFT, TD-DFT, and other advanced quantum chemistry methods like MS-CASPT2 to understand how the surrounding environment influences the electronic states and transition rates involved in the TADF process. researchgate.netnih.gov QM/MM calculations provide insights into the energy differences between singlet and triplet states and the rates of intersystem crossing and reverse intersystem crossing, which are crucial for efficient TADF. researchgate.netnih.gov
Landauer Theory for Quantum-Electronic/Thermoelectric Properties
The Landauer theory, also known as the Landauer-Büttiker formalism, is a quantum mechanical approach used to calculate the electrical conductivity and transport properties of nanoscale systems. This theory relates the conductance of a conductor to the transmission probabilities of electrons through it. The Landauer theory has been applied in computational studies involving this compound and related molecular systems to investigate their quantum-electronic and thermoelectric properties. researchgate.netacs.orgresearchgate.netscience.govaps.org Specifically, it has been used to compute current-voltage (I-V) characteristic curves and analyze the transport behavior of molecular junctions incorporating PMDI or its thionated derivatives. researchgate.netacs.orgresearchgate.net These calculations help in assessing the potential of these molecules for use in molecular electronic devices, such as molecular wires or switches, by predicting their conductivity and how it is affected by structural modifications like thionation or the application of electric fields. researchgate.netacs.orgresearchgate.net
Applications of Pyromellitic Diimide in Advanced Materials
Organic Electronics and Optoelectronics
Pyromellitic diimide and its derivatives are actively explored for their utility in organic electronic and optoelectronic devices due to their electron-accepting nature and tunable electronic properties. chemmethod.comchemmethod.comacs.orggoogle.com The ability to modify their structure through chemical synthesis allows for tailoring their optical, charge transport, and optoelectronic characteristics. chemmethod.comchemmethod.com
Organic Field-Effect Transistors (OFETs)
This compound derivatives are investigated as n-channel organic semiconductors in OFETs. nih.govgoogle.comrsc.org The PyDI core is the smallest moiety within the aromatic diimide family that possesses sufficient electron affinity for efficient electron injection and transport. nih.gov Research has focused on synthesizing PMDI-based polymers and small molecules with tailored side chains to improve performance. nih.govrsc.org For instance, polymers based on PMDI linked with other units have shown promising electron mobility. nih.gov Introducing fluorinated side chains to this compound derivatives has been shown to increase electron mobility and improve the air-stability of n-type OFETs. google.comrsc.org Studies have also explored the effect of the length of fluoroalkyl chains on film structure and electrical performance in thin-film transistors. researchgate.net Wide band gap pyromellitic diimides have demonstrated excellent photostability in OFETs under illumination. rsc.org
Research findings on this compound-based OFETs include:
A highly soluble this compound-based polymer blended with PCBM achieved an electron mobility of 3 × 10⁻³ cm²/Vs, which increased to 10⁻² cm²/Vs upon exposure to propylamine (B44156). nih.gov
Two novel n-channel this compound derivatives, PyDI-BOCF₃ and PyDI-BSCF₃, exhibited wide energy gaps of 3.56 eV and 3.49 eV, respectively, in the solid state. rsc.org PyDI-BSCF₃ showed an electron mobility of 0.09 cm² V⁻¹ s⁻¹ at a deposition temperature of 70 °C, while PyDI-BOCF₃ showed a mobility of approximately 0.056 cm² V⁻¹ s⁻¹ with better thermal stability. rsc.org
Data Table 1: Performance of Selected this compound-Based OFETs
| Material | Electron Mobility (cm²/Vs) | Notes | Source |
| This compound-based polymer + PCBM | 3 × 10⁻³ to 10⁻² | Blend, mobility increased upon propylamine exposure | nih.gov |
| PyDI-BOCF₃ | ~0.056 | Wide band gap, good thermal stability | rsc.org |
| PyDI-BSCF₃ | 0.09 | Wide band gap, higher mobility at 70°C deposition temperature | rsc.org |
| This compound derivatives with fluoroalkyl side chains | Up to 0.079 | Used as active layers in n-channel organic thin-film transistors | researchgate.net |
Organic Photovoltaic Cells (OPVs) and Solar Cells
Pyromellitic diimides are explored as electron-accepting materials in OPVs and solar cells. chemmethod.comchemmethod.comacs.orgrsc.org Their electron-deficient nature makes them suitable components in donor-acceptor systems for photovoltaic applications. chemmethod.comchemmethod.comacs.org Copolymers based on this compound as an acceptor unit have been synthesized and investigated for their optoelectronic properties and performance in polymer solar cells. acs.orgscribd.com The incorporation of this compound units in conjugated polymers can lead to tunable optical band gaps and frontier molecular orbital energy levels, which are crucial for efficient charge separation and transport in OPVs. acs.org
Research highlights in this area include:
New low bandgap compounds containing a this compound core and imine linkages have been synthesized, exhibiting low electrochemical band gaps suitable for various applications, including solar cells. chemmethod.comchemmethod.com
A series of donor-acceptor poly(phenylene ethynylene)s with N,N'-dialkylthis compound as the electron acceptor showed tunable optical band gaps (2.30 to 1.50 eV) depending on the donor unit. acs.org
Homopolymers based on this compound derivatives have shown band gaps in the range of 2.08–2.13 eV and are considered potential electron acceptors in solar cell applications. rsc.orgrsc.org
Data Table 2: Optical and Electrochemical Properties of this compound-Based Materials for OPVs
| Material | Optical Band Gap (eV) | LUMO (eV) | HOMO (eV) | Notes | Source |
| New this compound derivatives with imine linkages | 0.224 to 1.431 | -7.219 to -5.889 | -7.515 to -7320 | Low electrochemical band gap | chemmethod.comchemmethod.com |
| This compound-based polymer (PB-PyDI) | 3.21 (film) | -3.80 | -7.01 | Highly transparent | nih.gov |
| This compound-based donor–acceptor poly(phenylene ethynylene)s | 1.50 to 2.30 | ~-3.6 | Varied by donor | Tunable band gap | acs.org |
| This compound-based homopolymers (P1, P2, P3) | 2.08 to 2.13 | -3.72 to -3.89 | -5.61 to -5.64 | Potential electron acceptors | rsc.orgrsc.orgrsc.org |
| This compound based symmetrical small molecules (D-A-D configuration) | 1.72 – 1.90 | Not specified | Not specified | Strong and broad optical absorption, good thermal stability | researchgate.net |
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are being explored for their potential in OLED applications, particularly as electron-injecting or electron-transporting materials. chemmethod.comchemmethod.comindiascienceandtechnology.gov.in The ability to tune their electronic properties makes them suitable for facilitating efficient charge injection and transport in OLED stacks. chemmethod.comchemmethod.com Research includes the synthesis of diimide-type organic electron-injecting materials based on this compound. rsc.org
Specific findings related to OLEDs include:
A diimide-type organic electron-injecting material, bis- chemmethod.comacs.orgphenanthrolin-5-yl-pyromellitic diimide (Bphen-PMDI), synthesized from pyromellitic dianhydride and 1,10-phenanthrolin-5-amine, showed a LUMO energy of 2.4 eV. rsc.org Inserting a thin layer of Bphen-PMDI improved the current density and luminance of OLEDs. rsc.org
Core-substituted this compound-based acceptors are being investigated for harvesting ambient triplet excitons through charge-transfer mechanisms, which has applications in OLEDs. indiascienceandtechnology.gov.in
Organic Semiconductors (n-type and p-type)
This compound and its derivatives are primarily recognized as electron-deficient units, making them particularly relevant for n-type (electron-transporting) organic semiconductors. acs.orggoogle.comrsc.orgrsc.orgrsc.orgacs.orgmdpi.comwikipedia.orgguidechem.comuni.luchemistryviews.orga-star.edu.sgresearchgate.net Their strong electron-accepting properties are attributed to the imide groups. chemmethod.comchemmethod.comacs.org However, by incorporating this compound into donor-acceptor conjugated systems, it is possible to influence both electron and hole transport properties, leading to materials with tunable charge transport characteristics, including ambipolar behavior in some cases. chemistryviews.orgnih.gov The design and synthesis of electron-deficient units like this compound are crucial for developing high-performance n-type polymer semiconductors. nih.gov
Key aspects of this compound as organic semiconductors:
Pyromellitic diimides are considered electron-withdrawing units. rsc.orgrsc.org
The LUMO energy levels of this compound-based polymers are typically low, which is characteristic of n-type semiconductors. acs.orgresearchgate.netrsc.org For example, LUMO levels in the range of -3.72 to -3.89 eV have been reported for some this compound-based homopolymers. rsc.org
Modification of the this compound core and the attachment of side chains can significantly influence the charge transport properties and solid-state packing, impacting semiconductor performance. nih.govresearchgate.netresearchgate.net
Nonlinear Optical Materials
This compound-based compounds are being investigated for their nonlinear optical (NLO) properties. acs.orgmdpi.com Materials with delocalized π-conjugated systems, such as aromatic diimides, are important for creating NLO materials due to their high degree of charge transfer. mdpi.com Planar π-conjugated aromatic diimides, where electrons can migrate rapidly, can provide strong radiation in long-wavelength regions and exhibit high exciton (B1674681) stability. mdpi.com Cyclic trimers based on pyromellitic diimides, naphthalene (B1677914) diimides, and perylene (B46583) diimides have shown large two-photon absorption cross sections, making them potential NLO materials. acs.org
Research findings on NLO properties include:
Assembly modes of cyclic trimers containing this compound, naphthalene diimide, and perylene diimide units have been shown to exhibit larger third-order NLO response values. acs.org This is attributed to the larger conjugated surface and the reduction of the energy gap between the HOMO and LUMO. acs.org
The energy gap values of complexes containing this compound and other diimide units showed a significant decrease compared to single this compound units, which is beneficial for enhancing NLO properties. acs.org
Polymer Chemistry and High-Performance Polymers
This compound is a key monomer in the synthesis of polyimide polymers, which are known for their excellent thermal stability, chemical resistance, and mechanical properties. nih.govwikipedia.org Pyromellitic dianhydride, a precursor to this compound, is widely used in the preparation of polyimides such as Kapton. wikipedia.org Polymers based on this compound are explored for various advanced applications due to their robust nature. nih.gov
Aspects of this compound in polymer chemistry:
this compound can be incorporated into conjugated polymer backbones as an electron-deficient unit to tune the optoelectronic properties of the resulting polymers. acs.orgchemistryviews.orga-star.edu.sg
Polyimides based on this compound are electrochemically active and exhibit reduction processes. researchgate.net
Novel synthetic methodologies, such as direct CH–CH arylation polymerization, are being developed to synthesize high molecular weight polymers based on this compound derivatives for applications in thin-film transistors and solar cells. rsc.orgrsc.orgrsc.org
Data Table 3: Properties of Selected this compound-Based Polymers
| Polymer Type | Molecular Weight (Mn) | Band Gap (eV) | Notes | Source |
| This compound-based polymer with C- and N-Main Chain Links (PB-PyDI) | Not specified | 3.21 | Highly soluble and transparent, used in OFETs | nih.gov |
| This compound-based homopolymer (P1) | 174 K | 2.13 | Synthesized by CH–CH arylation polymerization, used in thin-film transistors and solar cells | rsc.orgrsc.orgrsc.org |
| This compound-based homopolymer (P2) | 70.5 K | 2.08 | Synthesized by CH–CH arylation polymerization | rsc.orgrsc.orgrsc.org |
| This compound-based homopolymer (P3, EPDI derivative) | 43.0 K | 2.08 | Synthesized by CH–CH arylation polymerization | rsc.orgrsc.orgrsc.org |
| This compound-based donor–acceptor conjugated polymers | Varied | Varied | Optoelectronic properties change with donor/acceptor ratios, charge-transport properties tunable | chemistryviews.orga-star.edu.sg |
Polyimides for High-Performance Applications
Polyimides derived from this compound are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in fields such as aerospace, electronics, and communications researchgate.netresearchgate.netzeusinc.com. These polymers can withstand high temperatures, with some exhibiting glass transition temperatures (Tg) between 170-261 °C and decomposition temperatures (Td) ranging from 320-560 °C in nitrogen researchgate.net. The robust nature of polyimides stems from their strong covalent bonds and rigid aromatic structures zeusinc.comrsc.org. Pyromellitic dianhydride (PMDA), a precursor to this compound-based polyimides, has a high electron affinity of 1.90 eV, contributing to the properties of the resulting polymers researchgate.net.
Donor-Acceptor Conjugated Polymers
This compound serves as an electron-accepting building block in the construction of donor-acceptor (D-A) conjugated polymers tandfonline.comchemistryviews.org. This approach allows for the tuning of the polymer's bandgap and energy levels by copolymerizing with electron-rich donor units tandfonline.comfrontiersin.org. PMDI-based D-A polymers are being investigated for applications in organic electronics, including organic field-effect transistors (OFETs) and polymer solar cells (PSCs) tandfonline.comchemistryviews.org. The electron-deficient nature and relatively low LUMO energy level of PMDI (approximately -3.6 eV) make it a promising component for n-type organic semiconductors tandfonline.comacs.org. Research has shown that incorporating PMDI into conjugated polymers can lead to materials with tunable charge-transport properties chemistryviews.org. For instance, this compound derivatives with fluorinated side chains have been used in n-channel organic thin-film transistors, exhibiting field-effect mobilities up to 0.079 cm² V⁻¹ s⁻¹ and Ion/Ioff ratios of 10⁶ echemcom.comacs.org.
Here is a table summarizing some properties of PMDI-based conjugated polymers:
| Polymer Type | Electron Mobility (cm² V⁻¹ s⁻¹) | Ion/Ioff Ratio | Band Gap (eV) | LUMO (eV) |
| This compound with fluorinated side chains | Up to 0.079 echemcom.comacs.org | 10⁶ echemcom.comacs.org | - | - |
| PMDI-based polymer blend with PCBM (1:9) | 3 x 10⁻³ to 10⁻² nih.govresearchgate.netnih.gov | 1000 nih.gov | - | - |
| PMDI-Benzodithiophene Copolymers | - | - | Tunable tandfonline.com | ~-3.6 tandfonline.comacs.org |
| PMDI and Imine Units | - | - | < 2 chemmethod.com | -5.889 to -7.219 chemmethod.com |
Solution-Processable Polymers and Blends
The development of solution-processable this compound-based polymers is crucial for cost-effective fabrication of organic electronic devices nih.govresearchgate.net. Highly soluble PMDI-based polymers have been synthesized through methods like imidization polymerization nih.govresearchgate.net. These polymers can form smooth and uniform thin films through techniques such as spin-coating nih.govresearchgate.net. Solution-processable PMDI polymers have been explored as binder materials for n-channel semiconductor blends nih.govresearchgate.netnih.gov. For example, a blend of a soluble this compound-based polymer with PCBM (1:9 weight ratio) showed electron mobility of 3 × 10⁻³ cm² V⁻¹ s⁻¹, which increased to 10⁻² cm² V⁻¹ s⁻¹ upon exposure to propylamine nih.govresearchgate.netnih.gov. Hydrogenated pyromellitic dianhydride (H-PMDA) is also used to prepare colorless solution-processable polyimides with desirable properties like low coefficients of thermal expansion and high optical transparency mdpi.com.
Energy Storage Materials
Organic Electrode Materials for Lithium-Ion Batteries
This compound and its derivatives are being investigated as organic electrode materials for lithium-ion batteries (LIBs) mdpi.comacs.org. Organic materials offer potential advantages such as cost-effectiveness and sustainability compared to traditional inorganic electrode materials mdpi.comdiva-portal.org. Small diimide building blocks like PMDI have attracted attention due to their high theoretical capacity mdpi.comacs.org. This compound dilithium (B8592608) salt (Li₂-PMDI) has been studied as a cathode material, demonstrating reversible insertion of two Li ions per formula unit mdpi.comrsc.orgresearchgate.net. This material showed an initial reversible capacity of 220 mAh/g and maintained a capacity of 200 mAh/g after 25 cycles mdpi.comrsc.orgrsc.org. Strategies such as preparing salts, synthesizing polyimides, or forming macrocycles are employed to address issues like the dissolution of active material in the electrolyte, which can lead to capacity loss mdpi.comacs.orgdiva-portal.orgmdpi.com. Cross-linked networks of PMDI have also been synthesized to prevent dissolution and improve stability nih.gov.
Here is a table summarizing the electrochemical performance of this compound dilithium salt:
| Material | Application | Capacity (mAh/g) | Cycling Stability | Notes |
| This compound dilithium salt | Cathode (LIBs) | 220 (initial), 200 (after 25 cycles) mdpi.comrsc.orgrsc.org | Stable capacity after initial cycles mdpi.comrsc.org | Reversible insertion of 2 Li⁺ per formula unit mdpi.comrsc.orgresearchgate.net |
| PMDI-Based Copolymers | Cathode (LIBs) | 73 (first cycle at C/10) acs.org | Capacity decreases over cycles acs.org | Investigated for stability acs.org |
Sensing and Detection Technologies
Molecular Sensors and Recognition
This compound derivatives are explored for applications in sensing and detection technologies, particularly in molecular sensors and recognition systems echemcom.comresearchgate.netwits.ac.za. The planar aromatic structure and electron-deficient nature of PMDI contribute to its ability to participate in interactions relevant to sensing echemcom.comresearchgate.net. PMDI derivatives functionalized with specific groups, such as azacrown ethers or imine linkages, have shown changes in their optical or electrochemical properties upon interaction with target analytes, such as metal salts or small molecules researchgate.netresearchgate.netchemmethod.commdpi.com. These changes can be utilized for detection and recognition purposes researchgate.netresearchgate.netmdpi.com. For instance, this compound functionalized with azacrown ethers exhibited changes in UV-vis spectra upon addition of metal salts researchgate.net. New this compound derivatives containing imine linkages have shown low electrochemical band gaps and distinct optical properties, suggesting their potential in optoelectronic sensing applications chemmethod.com. Modification of graphitic carbon nitride/pyromellitic diimide composites has also been explored to develop fluorescent probes for detecting substances like silver ions in water x-mol.net.
Emerging Research Directions and Future Outlook
Pyromellitic Diimide in Quantum Technologies
This compound and its derivatives are being investigated for their potential applications in quantum technologies, primarily due to their electronic properties and ability to form ordered structures. Studies using density functional theory (DFT) have explored the impact of modifications, such as thionation (replacing oxygen atoms with sulfur), on the quantum-electronic properties of PMDI. researchgate.netresearchgate.net These computational analyses suggest that thionated PMDI can exhibit improved quantum-electronic and thermoelectric characteristics, highlighting its promise for use in molecular wires and other quantum-electronic components. researchgate.netresearchgate.net The ability to tune the electronic energy levels, particularly the lowest unoccupied molecular orbital (LUMO), through structural modifications is crucial for designing materials with desired quantum properties. researchgate.net
Integration of this compound in Hybrid Materials
This compound is being integrated into various hybrid materials to impart or enhance specific functionalities. This includes the development of organic-inorganic hybrids and polymer-based composites. For instance, PMDI derivatives have been used in the creation of hybrid magnetic nanoparticles for the adsorption of volatile organic compounds (VOCs). rsc.org In these materials, the PMDI acts as an organic linker influencing the adsorption capacity. rsc.org PMDI is also a building block for polyimides, which are used in high-performance engineering plastics and for advanced applications. researchgate.net Furthermore, PMDI-based polymers are being synthesized for applications in organic electronics, such as n-channel field-effect transistors. researchgate.netresearchgate.net The integration of PMDI into these hybrid systems leverages its electron affinity and stability.
Sustainable Synthesis and Application of this compound
Efforts are being directed towards developing more sustainable methods for the synthesis and application of this compound. While specific details on green synthesis routes are not extensively detailed in the provided results, the relatively easy synthesis of this compound compared to other rylene derivatives is noted as an advantage for large-scale production. echemcom.comnih.govacs.org Research on the application side includes exploring PMDI in areas like sustainable energy storage, such as organic redox flow batteries. osti.gov A this compound-based bipolar molecule has been synthesized for use as an electroactive material in symmetric non-aqueous redox flow batteries, demonstrating promising performance over multiple cycles. osti.gov This highlights the potential for PMDI in developing more sustainable energy technologies using earth-abundant elements. osti.gov
Advanced Spectroscopic Techniques for this compound Characterization
Advanced spectroscopic techniques play a crucial role in understanding the structure, electronic properties, and behavior of this compound and its derivatives. Techniques such as UV-Vis, IR, NMR (¹H, ¹³C, ³¹P), and mass spectrometry (MALDI, ESI-MS) are routinely employed for the characterization of newly synthesized PMDI compounds and their reaction products. echemcom.commdpi.comajchem-a.comchemmethod.com Cyclic voltammetry is also widely used to investigate the electrochemical properties and redox behavior of PMDI derivatives. researchgate.netosti.govmdpi.com Temperature-dependent IR spectroscopy and NMR studies are used to gain insights into the self-assembly behavior of PMDI derivatives. acs.org These techniques provide essential data for correlating the molecular structure with the observed physical and chemical properties, guiding the design of new PMDI-based materials.
Q & A
Q. What are the common synthetic routes for pyromellitic diimide (PMDI) in academic research?
PMDI is typically synthesized via thermal transformation of precursors such as pyromellitic dianhydride and urea phosphotungstate, as demonstrated in photocatalyst preparation . Alternative methods include hydrosilylation reactions for polyimide synthesis, where siloxane chains are attached to the imide cycle . Structural purity (≥97%) is confirmed using techniques like NMR and mass spectrometry .
Q. How is PMDI characterized in supramolecular assemblies or host-guest systems?
PMDI derivatives form rim-binding complexes with β-cyclodextrins, as evidenced by induced circular dichroism and NMR spectroscopy. These interactions are critical for designing redox-active supramolecular systems . For cocrystals, X-ray diffraction and thermogravimetric analysis (TGA) are used to confirm packing arrangements and thermal stability .
Q. What role does PMDI play in organic electronics as an n-type semiconductor?
PMDI’s low-lying LUMO levels, enabled by electron-withdrawing diimide groups, make it suitable for n-type organic field-effect transistors (OFETs). Researchers incorporate PMDI into molecular triads with fullerenes to enhance multi-electron-accepting properties, validated via cyclic voltammetry (CV) .
Advanced Research Questions
Q. How can PMDI-based cocrystals achieve tunable triplet charge-transfer (3CT) phosphorescence?
Cocrystallization of PMDI with heavy-atom-substituted donors (e.g., dibromo- or diiodo-dimethoxybenzene) induces through-space charge-transfer states. Emission wavelengths shift by up to 100 nm (cyan to reddish orange) depending on donor electronic strength, as shown in single-crystal photoluminescence studies .
Q. What strategies address PMDI’s low solubility in device fabrication?
Side-chain engineering (e.g., 2-ethylhexyl groups) improves solubility without disrupting π-stacking, enabling integration into metal-organic frameworks (MOFs) or coordination polymers. Dynamic NMR titration confirms reversible ligand-metal binding in solution-phase precursors .
Q. How does doping PMDI with H3_33PW12_{12}12O40_{40}40 enhance photocatalytic activity?
Phosphotungstic acid doping via thermal transformation reduces particle size and improves charge separation. Photocatalytic efficiency for pollutant degradation (e.g., atrazine) is quantified using UV-vis spectroscopy and radical trapping experiments, with UPWPI composites showing superior performance to undoped PMDI .
Q. What experimental contradictions arise in PMDI-based photocatalyst studies, and how are they resolved?
Discrepancies in quantum yield measurements often stem from synthetic variability (e.g., precursor ratios or calcination temperatures). Systematic comparisons of morphology (SEM), light absorption (DRS), and electrochemical impedance spectroscopy (EIS) help isolate optimal synthesis conditions .
Q. How are PMDI-metal coordination polymers designed for redox-active applications?
Flexible ligands like N,N′-di-(4-pyridylmethyl)-PMDI (DPMBI) form 3D frameworks with Zn. Chemical reduction with sodium naphthalenide generates monoradical anions, monitored via in situ EPR spectroscopy. These systems enable reversible electron storage in battery prototypes .
Methodological Considerations
- Data Contradiction Analysis : When PMDI nanowires exhibit excitation-dependent photoluminescence, correlate excitation wavelength with stacking defects using high-resolution TEM and time-resolved spectroscopy .
- Experimental Design : For triplet-state modulation, prioritize donors with heavy atoms (Br, I) to enhance spin-orbit coupling. Validate using transient absorption spectroscopy and DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
